molecular formula C23H30ClN3O8 B14808548 N-Boc-N6-(2-chlorobenzyloxycarbonyl)-L-lysine

N-Boc-N6-(2-chlorobenzyloxycarbonyl)-L-lysine

Cat. No.: B14808548
M. Wt: 512.0 g/mol
InChI Key: DLFRCISYWZDQHE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-Boc-N6-(2-chlorobenzyloxycarbonyl)-L-lysine is a derivative of the amino acid lysine, where the amino groups are protected by tert-butoxycarbonyl (Boc) and 2-chlorobenzyloxycarbonyl (Cbz) groups. These protecting groups are commonly used in organic synthesis to prevent unwanted side reactions at the amino sites during chemical transformations.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Boc-N6-(2-chlorobenzyloxycarbonyl)-L-lysine typically involves the protection of the amino groups of lysine. The Boc group is introduced using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The Cbz group is introduced using 2-chlorobenzyl chloroformate in the presence of a base like sodium bicarbonate .

Industrial Production Methods

Industrial production methods for such compounds often involve large-scale synthesis using similar protection strategies but optimized for higher yields and purity. The use of automated synthesizers and continuous flow reactors can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

N-Boc-N6-(2-chlorobenzyloxycarbonyl)-L-lysine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Deprotection: TFA for Boc removal, palladium on carbon (Pd/C) with hydrogen for Cbz removal.

    Substitution: Alkyl halides or sulfonates as electrophiles.

    Amidation: Carboxylic acids or acid chlorides in the presence of coupling agents like EDC or DCC.

Major Products

    Deprotected Lysine: After removal of protecting groups.

    Substituted Lysine Derivatives: Depending on the electrophile used in substitution reactions.

    Amides: Formed through amidation reactions.

Scientific Research Applications

N-Boc-N6-(2-chlorobenzyloxycarbonyl)-L-lysine is used in various scientific research applications:

    Chemistry: As an intermediate in the synthesis of peptides and other complex molecules.

    Biology: In the study of enzyme-substrate interactions and protein modifications.

    Medicine: As a building block in the synthesis of pharmaceuticals and drug candidates.

    Industry: In the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-Boc-N6-(2-chlorobenzyloxycarbonyl)-L-lysine involves its role as a protected amino acid derivative. The protecting groups prevent unwanted reactions at the amino sites, allowing for selective chemical transformations. Upon deprotection, the free lysine can participate in various biochemical processes, including protein synthesis and enzyme catalysis.

Comparison with Similar Compounds

Similar Compounds

    N-Boc-L-lysine: Lacks the Cbz protection, making it less versatile for certain synthetic applications.

    N-Cbz-L-lysine: Lacks the Boc protection, which can limit its use in multi-step syntheses.

    N-Fmoc-L-lysine: Uses fluorenylmethyloxycarbonyl (Fmoc) protection, which is removable under basic conditions, offering an alternative protection strategy.

Uniqueness

N-Boc-N6-(2-chlorobenzyloxycarbonyl)-L-lysine is unique due to the dual protection strategy, which provides greater flexibility in synthetic applications. The combination of Boc and Cbz groups allows for selective deprotection and functionalization, making it a valuable intermediate in complex organic syntheses .

Properties

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) 6-[(2-chlorophenyl)methoxycarbonylamino]-2-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H30ClN3O8/c1-23(2,3)34-22(32)26-17(20(30)35-27-18(28)11-12-19(27)29)10-6-7-13-25-21(31)33-14-15-8-4-5-9-16(15)24/h4-5,8-9,17H,6-7,10-14H2,1-3H3,(H,25,31)(H,26,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLFRCISYWZDQHE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CCCCNC(=O)OCC1=CC=CC=C1Cl)C(=O)ON2C(=O)CCC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H30ClN3O8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

512.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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